Semaxanib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism of Action

Semaxanib works by blocking the binding of vascular endothelial growth factor (VEGF) to VEGFR2. VEGF is a signaling molecule that promotes angiogenesis. By inhibiting VEGFR2, semaxanib aims to impede the growth of new blood vessels that tumors need to grow and spread.

Research Findings

Semaxanib has been studied in preclinical and clinical trials for various cancers, including colorectal cancer, lung cancer, and others. However, it has not been approved for clinical use due to limited efficacy and safety concerns.

- Preclinical studies showed that semaxanib could inhibit angiogenesis and tumor growth in animal models [, ].

- Clinical trials evaluated the safety and efficacy of semaxanib in humans. These trials found that semaxanib could have anti-angiogenic effects, but it did not significantly improve patient outcomes [, ]. Additionally, semaxanib was associated with adverse effects, such as fatigue, hypertension, and proteinuria [, ].

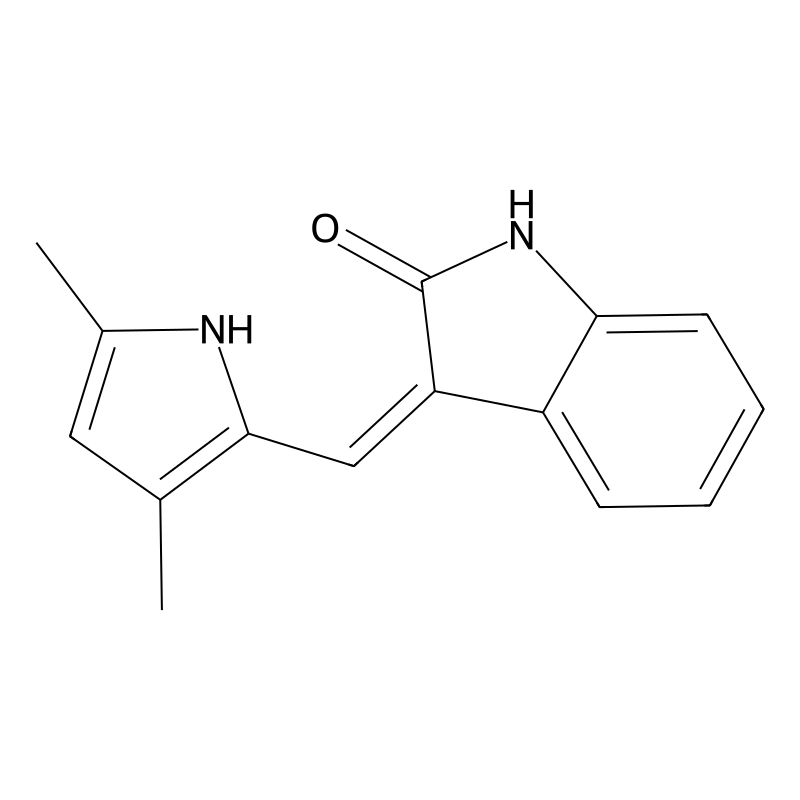

Semaxanib, also known by its International Nonproprietary Name (INN) and codename SU5416, is a synthetic compound classified as a tyrosine kinase inhibitor. Developed by SUGEN, it specifically targets the vascular endothelial growth factor receptor 2 (VEGFR2), which plays a crucial role in angiogenesis—the formation of new blood vessels from existing ones. This mechanism makes semaxanib a candidate for cancer therapy, particularly in conditions where tumor growth is driven by increased vascularization. Although it has shown promise in preclinical studies, semaxanib remains an experimental drug and is not approved for general clinical use outside of trials .

Semaxanib acts as a competitive inhibitor of the VEGF receptor, particularly Flk-1/KDR []. It binds to the ATP-binding pocket of the receptor, preventing VEGF from binding and activating downstream signaling pathways crucial for angiogenesis []. By blocking this pathway, Semaxanib aims to starve tumors of their blood supply and hinder their growth and spread [].

- Vilsmeier–Haack Reaction: This reaction starts with 2,4-dimethylpyrrole, leading to the formation of an aldehyde intermediate.

- Knoevenagel Condensation: The aldehyde undergoes condensation with oxindole in the presence of a base to yield semaxanib. This reaction emphasizes the compound's structural complexity and highlights its synthetic pathway .

Semaxanib exhibits significant biological activity through its inhibition of the VEGFR2 pathway. This inhibition disrupts the signaling cascade initiated by vascular endothelial growth factor, thereby impeding angiogenesis. In vitro studies indicate that semaxanib can effectively inhibit VEGF- and fibroblast growth factor-driven mitogenesis, with an inhibitory concentration (IC50) of approximately 0.04 μM for VEGF . Additionally, it has been shown to induce severe pulmonary hypertension in animal models when combined with chronic hypoxia, which has implications for research into pulmonary arterial hypertension .

The synthesis of semaxanib can be summarized as follows:

- Starting Material: 2,4-dimethylpyrrole.

- Step 1: Perform a Vilsmeier–Haack reaction to convert the pyrrole into an aldehyde.

- Step 2: Conduct a Knoevenagel condensation with oxindole under basic conditions to form semaxanib.

This method highlights the compound's reliance on classical organic synthesis techniques, showcasing its chemical versatility .

Semaxanib interacts with multiple biological pathways due to its role as a tyrosine kinase inhibitor:

- VEGFR2 Inhibition: Directly inhibits the receptor responsible for mediating angiogenic signals.

- KIT Receptor Inhibition: Acts as a competitive inhibitor of the KIT receptor, which is involved in hematopoiesis and mast cell function.

- PDGF Receptor Interaction: Exhibits less potent inhibition on the platelet-derived growth factor receptor, further influencing angiogenic processes indirectly .

These interactions underline semaxanib's potential broader applications beyond just targeting VEGF pathways.

Several compounds share structural or functional similarities with semaxanib. Below is a comparison highlighting their uniqueness:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Sunitinib | VEGFR and KIT inhibitor | FDA-approved; used for renal cell carcinoma |

| Sorafenib | Multi-kinase inhibitor | Targets RAF kinases and VEGFR; approved for liver cancer |

| Pazopanib | VEGFR, PDGF receptor, and c-KIT inhibitor | Approved for soft tissue sarcoma and renal cell carcinoma |

| Regorafenib | Multi-kinase inhibitor | Targets multiple pathways including angiogenesis |

Semaxanib is unique due to its specific focus on the VEGFR2 pathway and its experimental status following early-phase clinical trials that did not yield sufficient efficacy data compared to these other agents .

Semaxanib (SU5416) emerged in the late 1990s as a pioneering small-molecule inhibitor targeting vascular endothelial growth factor receptor 2 (VEGFR2/Flk-1/KDR), a key mediator of angiogenesis. Its development originated from the recognition that VEGF-driven signaling is critical for tumor vascularization, metastasis, and progression. By blocking VEGFR2 autophosphorylation, Semaxanib aimed to disrupt endothelial cell proliferation and migration, thereby starving tumors of nutrient supply.

Early preclinical studies demonstrated its potency, with half-maximal inhibitory concentrations (IC~50~) of 0.04–1.2 μM against VEGFR2 in cellular assays. Structural optimization focused on enhancing selectivity; the indolin-2-one core was modified with a 3,5-dimethylpyrrole moiety to improve binding affinity. This design capitalized on the ATP-binding pocket of VEGFR2, where the compound’s planar structure competitively inhibits kinase activity.

Despite promising antiangiogenic effects in murine xenograft models, clinical translation faced challenges. Phase I trials (1997–2001) established a maximum tolerated dose of 145 mg/m², but pharmacodynamic assessments using dynamic contrast-enhanced MRI revealed inconsistent modulation of tumor vascular permeability. By 2002, Phase III trials in metastatic colorectal cancer were halted due to insufficient efficacy, prompting discontinuation in favor of next-generation inhibitors like sunitinib.

Key Milestones in Semaxanib Development

Position Within the Class of Indolinone-Based Tyrosine Kinase Inhibitors

Semaxanib belongs to the 3-substituted indolin-2-one family, characterized by a bicyclic scaffold that enables selective interactions with tyrosine kinase domains. Its Z-configuration at the C3 methylidene group is critical for binding, as demonstrated by comparative studies with SU5205, a structural analog lacking the dimethylpyrrole substituent. SU5205 exhibited 87-fold lower VEGFR2 inhibition (IC~50~ = 3.5 μM vs. 0.04 μM for Semaxanib), underscoring the importance of steric and electronic optimization.

Structural and Functional Comparison of Indolinone Derivatives

The indolinone core’s versatility is evident in later derivatives. For example, nintedanib incorporates methoxycarbonyl groups at C6 to broaden kinase inhibition (VEGFR/FGFR/PDGFR), while KBP-7018 uses a dihydroindole modification to enhance RET and c-KIT activity. Semaxanib’s legacy lies in validating the indolinone scaffold for kinase inhibition, inspiring over 300 analogs investigated for oncology and fibrosis.

Chemical synthesis of Semaxanib involves a Vilsmeier–Haack reaction on 2,4-dimethylpyrrole to form an aldehyde intermediate, followed by Knoevenagel condensation with oxindole under basic conditions. This route yields the Z-isomer predominantly, crucial for biological activity.

Synthetic Pathway for Semaxanib

- Vilsmeier–Haack Reaction:

$$ \text{2,4-Dimethylpyrrole} \xrightarrow[\text{POCl}_3]{\text{DMF}} \text{5-Formyl-2,4-dimethylpyrrole} $$ - Knoevenagel Condensation:

$$ \text{5-Formyl-2,4-dimethylpyrrole} + \text{Oxindole} \xrightarrow[\text{Base}]{\Delta} \text{Semaxanib} $$

This synthesis highlights the scaffold’s adaptability, enabling rapid generation of analogs with varied substituents.

Inhibition of VEGF Receptor 2 (Flk-1/KDR) Signaling Pathways

Semaxanib functions as a competitive inhibitor of the adenosine triphosphate binding site within the VEGFR2 kinase domain [6] [7]. The compound demonstrates exceptional selectivity for VEGFR2, with inhibition concentration values ranging from 40 nanomolar to 1.23 micromolar across different experimental systems [8] [9] [10]. This selectivity profile distinguishes semaxanib from broader spectrum kinase inhibitors and contributes to its targeted therapeutic potential.

The inhibition mechanism involves direct competition with adenosine triphosphate for binding to the kinase active site, effectively blocking receptor autophosphorylation and subsequent signal transduction [11]. Semaxanib also demonstrates inhibitory activity against related receptor tyrosine kinases, including c-Kit with an inhibition concentration of 30 nanomolar, FLT3 at 160 nanomolar, and RET at 170 nanomolar [8] [9]. This multi-target profile enhances the compound's anti-angiogenic efficacy through simultaneous disruption of multiple pro-angiogenic pathways.

Structural Basis for VEGFR2 Kinase Domain Interaction

The VEGFR2 kinase domain exhibits a complex three-dimensional architecture consisting of multiple functional subdomains essential for catalytic activity [12] [13]. The kinase domain comprises three primary components: the tyrosine kinase domain 1 (TKD1) serving as the adenosine triphosphate binding domain, the kinase insert domain (KID), and the tyrosine kinase domain 2 (TKD2) functioning as the phosphotransferase domain [12]. Critical phosphorylation sites within this domain include Tyr951 in the kinase insert domain and Tyr1054 and Tyr1059 in the tyrosine kinase domain 2, which are essential for kinase activation [12].

The crystal structure of the VEGFR2 kinase domain reveals an overall fold similar to other tyrosine kinases, with the activation loop containing autophosphorylated Tyr1059 adopting a predominantly disordered configuration [13]. This structural organization creates a binding pocket suitable for semaxanib interaction, with the compound occupying the adenosine triphosphate binding site and preventing substrate access [13]. The kinase insert domain forms a unique beta-like structure not observed in other tyrosine kinase structures, potentially contributing to the specificity of semaxanib binding [13].

Molecular modeling studies indicate that semaxanib binding involves multiple non-covalent interactions within the kinase domain active site [6]. The compound's indole-2-one core structure positions optimally within the adenosine triphosphate binding cleft, while the dimethylpyrrol substituent extends into adjacent binding pockets [6]. These structural interactions result in high-affinity binding with rapid association and slow dissociation kinetics characteristic of competitive inhibitors.

| Kinase Target | Inhibition Concentration (IC50) | Binding Affinity | Reference |

|---|---|---|---|

| VEGFR2 | 40 nM - 1.23 μM | High | [8] [9] [10] |

| c-Kit | 30 nM | Very High | [8] [9] |

| FLT3 | 160 nM | High | [8] [9] |

| RET | 170 nM | High | [8] [9] |

Downstream Modulation of PI3K/AKT and MAPK Cascades

VEGFR2 activation normally triggers multiple downstream signaling cascades essential for endothelial cell function and angiogenesis [12] [14] [15]. The phosphatidylinositol 3-kinase/protein kinase B (PI3K/AKT) pathway represents a critical survival and proliferation mechanism activated through VEGFR2 phosphorylation at Tyr1175 [14] [16]. This phosphorylation event recruits phosphatidylinositol 3-kinase to the receptor complex, initiating a cascade that culminates in protein kinase B activation and downstream effects on cell survival and metabolism [14] [16].

Semaxanib effectively disrupts this signaling cascade by preventing VEGFR2 autophosphorylation, thereby blocking phosphatidylinositol 3-kinase recruitment and subsequent protein kinase B activation [16]. Experimental evidence demonstrates that semaxanib treatment results in significant reductions in phosphatidylinositol 3-kinase expression and corresponding decreases in both total and phosphorylated protein kinase B levels [16]. This inhibition extends to downstream effectors including mammalian target of rapamycin (mTOR), with semaxanib treatment suppressing both total mTOR expression and phosphorylation [16].

The mitogen-activated protein kinase (MAPK) cascade represents another critical downstream pathway modulated by semaxanib [15] [17]. VEGFR2 activation normally leads to extracellular signal-regulated kinase (ERK1/2) phosphorylation through a complex signaling network involving adaptor proteins and intermediate kinases [15]. Semaxanib inhibition of VEGFR2 prevents this cascade activation, resulting in reduced extracellular signal-regulated kinase phosphorylation and diminished proliferative signaling [15].

Computational modeling of VEGFR2 signaling pathways reveals that semaxanib's inhibitory effects propagate through the entire signaling network with amplified downstream consequences [15]. The compound's blockade of receptor phosphorylation creates a signaling bottleneck that affects multiple parallel pathways simultaneously, including phospholipase C gamma (PLCγ) activation and downstream calcium signaling [15]. This comprehensive pathway inhibition contributes to semaxanib's potent anti-angiogenic effects in both cellular and tissue models.

| Signaling Pathway | Primary Effectors | Semaxanib Effect | Functional Consequence |

|---|---|---|---|

| PI3K/AKT | PI3K, AKT, mTOR | Downregulation | Reduced cell survival and proliferation |

| MAPK/ERK | ERK1/2, MEK | Inhibition | Decreased proliferative signaling |

| PLCγ | PLCγ, PKC | Suppression | Reduced calcium mobilization |

| NF-κB | NF-κB, IκB | Inhibition | Decreased inflammatory response |

CRTC3-Mediated Melanogenesis Suppression Mechanisms

The cyclic adenosine monophosphate-regulated transcriptional coactivator 3 (CRTC3) represents a critical regulatory node in melanogenesis, functioning as a sensor and key regulator of pigmentation processes [18]. CRTC3 operates through direct targeting of microphthalmia-associated transcription factor (MITF) and regulation of melanogenesis-related gene expression [18]. Research demonstrates that CRTC3-null mice exhibit pale coat and skin color due to reduced melanin deposition, while maintaining normal melanocyte numbers [18].

The molecular mechanism underlying CRTC3 function involves cyclic adenosine monophosphate-induced dephosphorylation and nuclear translocation, where it acts as a coactivator for cyclic adenosine monophosphate response element-binding protein (CREB) [18] [19]. CRTC3 specifically regulates MITF transcription through direct binding to CREB on the MITF gene promoter, which contains a cyclic adenosine monophosphate response element motif [18]. This regulatory relationship establishes CRTC3 as a quantitative regulator of melanogenesis intensity without affecting melanocyte survival or differentiation.

Experimental evidence indicates that CRTC3 expression and activity can be modulated by various signaling pathways, including extracellular signal-regulated kinase (ERK1/2) mediated phosphorylation at Ser391 [20] [21]. This phosphorylation event enhances CRTC3 activity and promotes melanocyte differentiation, creating a potential link between angiogenic signaling pathways and pigmentation control [20] [21]. The discovery that CRTC3 functions as a coincidence detector for cyclic adenosine monophosphate and growth factor signals suggests complex regulatory mechanisms governing melanogenesis [20].

Cross-Talk Between Angiogenic Signaling and Pigmentation Pathways

The intersection between angiogenic signaling and pigmentation pathways represents a complex regulatory network with significant implications for tissue homeostasis [22]. Angiogenesis and inflammation demonstrate tight cross-talk in various physiological and pathological conditions, with inflammatory cells producing growth factors, cytokines, and proteases that contribute to neovessel formation [22]. This relationship extends to pigmentation control through shared signaling molecules and transcriptional regulators.

Vascular endothelial growth factor (VEGF) signaling pathways share downstream effectors with melanogenesis regulatory networks, including the phosphatidylinositol 3-kinase/protein kinase B pathway and mitogen-activated protein kinase cascades [22]. These common signaling elements create opportunities for cross-regulation between angiogenic and pigmentation processes. Hypoxia-inducible factor-1 (HIF-1) represents a critical convergence point, as it regulates both angiogenic factor production and melanogenesis-related gene expression under hypoxic conditions [22].

The nuclear factor kappa B (NF-κB) pathway provides another example of angiogenesis-pigmentation cross-talk, as it regulates both inflammatory angiogenic responses and melanocyte function [22]. Pro-inflammatory cytokines including interleukin-6, interleukin-1 alpha, interleukin-1 beta, and tumor necrosis factor alpha can directly activate angiogenesis while simultaneously influencing melanocyte activity and pigmentation [22]. This dual functionality suggests that therapeutic interventions targeting angiogenic pathways may have unintended consequences for pigmentation homeostasis.

Semaxanib's inhibition of VEGFR2 signaling may indirectly influence pigmentation pathways through disruption of these shared regulatory networks. The compound's effects on phosphatidylinositol 3-kinase/protein kinase B and mitogen-activated protein kinase signaling could potentially modulate CRTC3 activity and downstream melanogenesis regulation. However, direct experimental evidence for semaxanib-mediated pigmentation effects remains limited in current literature.

SIK2-Dependent Regulation of MITF Transcriptional Activity

Salt-inducible kinase 2 (SIK2) functions as a critical negative regulator of melanogenesis through its control of CRTC3 subcellular localization and activity [23] [24] [25]. SIK2 belongs to the adenosine monophosphate-activated protein kinase (AMPK) family and requires phosphorylation by liver kinase B1 (LKB1) for catalytic activation [23] [26]. The kinase operates in a constitutively active state under basal conditions, maintaining CRTC3 in a phosphorylated, cytoplasmic-retained state through 14-3-3 protein interactions [23] [26].

Cyclic adenosine monophosphate signaling leads to protein kinase A (PKA)-mediated SIK2 phosphorylation, which promotes SIK2 binding to 14-3-3 proteins and functional inactivation [23] [26]. This inactivation releases CRTC3 from phosphorylation-dependent cytoplasmic retention, allowing nuclear translocation and coactivation of CREB-mediated MITF transcription [23] [24]. SIK2-knockout studies demonstrate that loss of SIK2 function promotes eumelanogenesis, with SIK2-null mice exhibiting enhanced pigmentation even in genetic backgrounds typically associated with reduced melanin production [24] [25].

The molecular mechanism of SIK2-mediated MITF regulation involves direct phosphorylation of CRTC3 at specific serine residues, creating binding sites for 14-3-3 proteins [23] [26]. This phosphorylation-dependent sequestration prevents CRTC3 nuclear entry and MITF gene activation [23] [24]. Experimental evidence indicates that SIK2 downregulation or pharmacological inhibition can promote melanogenesis by relieving CRTC3 inhibition and enhancing MITF transcriptional activity [24] [27].

Small molecule inhibitors targeting SIK2 have been identified as potential melanogenesis modulators, with compounds such as 4'-O-methylfisetin demonstrating ability to promote pigmentation through SIK2 inhibition [27]. These findings suggest that the SIK2-CRTC3-MITF regulatory axis represents a druggable pathway for pigmentation control. The relationship between SIK2 activity and other signaling pathways, including those involved in angiogenesis, remains an active area of investigation.

| Regulatory Factor | Function | Effect on Melanogenesis | Mechanism |

|---|---|---|---|

| CRTC3 | CREB coactivator | Promotes | Direct MITF transcription activation |

| SIK2 | Serine/threonine kinase | Suppresses | CRTC3 phosphorylation and cytoplasmic retention |

| PKA | cAMP-activated kinase | Promotes | SIK2 inactivation through phosphorylation |

| MITF | Transcription factor | Promotes | Master regulator of melanogenic genes |

Antiangiogenic Activity in Tumor Microenvironment Models

Endothelial Cell Proliferation and Tube Formation Assays

Mechanistic Basis of Endothelial Cell Inhibition

Semaxanib demonstrates profound inhibitory effects on endothelial cell proliferation through selective targeting of the VEGFR2 (Flk-1/KDR) receptor tyrosine kinase pathway [5] [8]. In human umbilical vein endothelial cells (HUVECs), semaxanib exhibits exceptional selectivity for VEGF-stimulated cellular responses, with an IC50 of 0.1 μM for VEGF-stimulated thymidine uptake, while requiring a 100-fold higher concentration (10 μM) to inhibit FGF-1-stimulated responses [5]. This selectivity profile underscores the compound's specific targeting of the VEGF signaling pathway, which is fundamental to pathological angiogenesis.

The molecular mechanism underlying semaxanib's antiangiogenic activity involves reversible inhibition of ATP binding to the VEGFR2 tyrosine kinase domain [9]. Kinase assays demonstrate that semaxanib inhibits VEGFR2 with an IC50 of 12.9 nM, establishing it as a highly potent inhibitor of this critical angiogenic receptor [10]. Comparative analysis reveals semaxanib's selectivity profile, with IC50 values of 43.0 nM for VEGFR1, 50.0 nM for PDGFR-β, and 35.0 nM for KIT receptor kinase [10]. This multi-target profile contributes to the compound's broad antiangiogenic efficacy while maintaining primary selectivity for VEGFR2.

Functional Endothelial Cell Assays

Comprehensive endothelial tube formation assays reveal semaxanib's capacity to disrupt fundamental angiogenic processes [11]. In standardized HUVEC tube formation protocols, semaxanib demonstrates concentration-dependent disruption of tube network formation across a range of 12.5-50 μM [11]. The assessment of tube formation parameters, including junction numbers, mesh formation, total segment length, and branching intervals, confirms dose-dependent antiangiogenic activity [11].

Notably, vendor-specific variations in semaxanib potency have been identified through systematic comparative studies [11]. These investigations employed benchmark endothelial tube formation assays to assess the bioactivity of semaxanib from different commercial sources, revealing significant differences in tube disruption capacity despite comparable chemical purity [11]. Such findings emphasize the importance of bioactivity validation in preclinical studies utilizing this compound.

The combination of semaxanib with other antiangiogenic agents demonstrates enhanced therapeutic potential [12]. Studies combining semaxanib (5 μM) with epigallocatechin-3-gallate (EGCG) show superior tube formation inhibition compared to semaxanib monotherapy, suggesting synergistic antiangiogenic mechanisms [12]. This combination approach addresses potential drug resistance mechanisms that may develop during anti-VEGF therapies.

Impact on Tumor Vascular Permeability Dynamics

Vascular Permeability Modulation Mechanisms

Semaxanib exerts significant effects on vascular permeability through multiple mechanistic pathways that extend beyond direct VEGFR inhibition [13]. Intradermal injection studies in mouse models demonstrate that semaxanib functions as a vascular permeability factor, inducing dose- and time-dependent increases in vascular permeability comparable to those observed with VEGF administration [13]. This unexpected finding suggests complex interactions between semaxanib and endothelial barrier function.

The molecular basis of semaxanib-induced permeability changes involves disruption of endothelial cell cytoskeletal architecture [13]. Application of semaxanib to cultured endothelial cells causes disorganization of F-actin stress fiber bundles and increased endothelial monolayer permeability [13]. These effects appear to be mediated through neuropilin2/VEGFR1 receptor complex activation, which directly activates Mical2, a critical F-actin modulator [13]. The downregulation of Mical2 using specific small interfering RNA alleviates semaxanib-induced F-actin disorganization and cellular morphological changes [13].

Pharmacodynamic Assessment of Vascular Changes

Dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) studies provide valuable insights into semaxanib's effects on tumor vascular dynamics [7]. However, clinical DCE-MRI assessments have revealed limitations in detecting reproducible changes in vascular permeability parameters following semaxanib treatment [7]. These findings suggest that while semaxanib demonstrates clear biological activity in controlled experimental systems, translation to clinically detectable vascular changes may require optimization of dosing regimens or assessment methodologies.

The central nervous system penetration capability of semaxanib has been demonstrated through stereotactic injection studies in mouse cerebral cortex [13]. These investigations reveal dose-dependent increases in cerebrovascular permeability, confirming the compound's ability to cross the blood-brain barrier and exert biological effects within the central nervous system [13]. Such findings have important implications for potential applications in brain tumor treatment and central nervous system-related vascular disorders.

Novel Applications in Hyperpigmentation Disorders

UV-Induced Melanogenesis Suppression in Ex Vivo Models

Melanogenesis Pathway Modulation

Semaxanib demonstrates remarkable efficacy in suppressing UV-induced melanogenesis through mechanisms independent of its established VEGFR2 inhibitory activity [14]. In ex vivo human skin models exposed to UV-B radiation, topical application of semaxanib significantly reduces melanin accumulation, establishing its potential as a therapeutic agent for hyperpigmentation disorders [14]. The compound's antimelanogenic effects are mediated through modulation of the CRTC3/microphthalmia-associated transcription factor (MITF) signaling pathway [14].

Mechanistic studies reveal that semaxanib's melanogenesis inhibition occurs through regulation of the SIK2-CRTC3-MITF signaling cascade rather than through VEGF pathway interference [14]. This finding distinguishes semaxanib's melanogenesis effects from its antiangiogenic properties, suggesting independent therapeutic mechanisms that could be exploited for dermatological applications [14]. Transcriptional activity assays demonstrate downregulation of melanogenesis-associated genes following semaxanib treatment, including key enzymes involved in melanin biosynthesis [14].

Ex Vivo Human Skin Model Validation

Comprehensive ex vivo studies utilizing human epidermis samples confirm semaxanib's antimelanogenic efficacy in physiologically relevant tissue systems [14]. These investigations employ standardized UV-B irradiation protocols followed by semaxanib treatment to assess melanin content reduction and associated molecular changes [14]. The ex vivo model system provides valuable translational relevance, bridging the gap between cell culture studies and potential clinical applications.

Morphological assessments of treated tissue samples reveal significant reductions in melanin deposition within the basal epidermal layer, accompanied by decreased melanocyte dendrite formation and reduced melanin granulation [15]. These changes occur without apparent cytotoxic effects on surrounding keratinocytes or dermal structures, suggesting a favorable therapeutic window for topical applications [14].

Efficacy in Transgenic Mouse Models of Cutaneous Pigmentation

K14-Stem Cell Factor Transgenic Mouse Model

The K14-stem cell factor (K14-SCF) transgenic mouse model represents a sophisticated system for evaluating melanogenesis modulators in vivo [16]. These transgenic animals express stem cell factor under the control of the keratin 14 promoter, resulting in constitutive retention of melanocytes in the interfollicular basal layer and enhanced epidermal pigmentation [16]. Semaxanib treatment in this model system demonstrates significant efficacy in reducing melanin accumulation in pigmented areas, particularly in the tail and ear regions [14].

The K14-SCF model provides unique advantages for pigmentation research, as it recapitulates key aspects of human melanocyte biology while allowing controlled evaluation of therapeutic interventions [17]. In this system, semaxanib's topical application results in measurable reductions in melanin content without affecting the underlying SCF-driven melanocyte retention, suggesting selective targeting of melanogenesis processes rather than melanocyte survival pathways [14].

Mechanistic Validation in Transgenic Systems

Molecular analysis of semaxanib-treated K14-SCF transgenic mice confirms the compound's effects on melanogenesis-related gene expression [14]. Reverse-transcription polymerase chain reaction analysis reveals downregulation of key melanogenic enzymes, including tyrosinase and tyrosinase-related proteins, following topical semaxanib treatment [14]. These molecular changes correlate with observed reductions in melanin content, providing mechanistic validation for the compound's antimelanogenic activity.

The transgenic mouse model also enables assessment of semaxanib's effects on UV-induced pigmentation responses [14]. Controlled UV exposure studies demonstrate that semaxanib pretreatment significantly attenuates the melanogenic response to UV radiation, suggesting potential prophylactic applications for preventing UV-induced hyperpigmentation [14]. These findings have particular relevance for clinical conditions such as melasma and post-inflammatory hyperpigmentation.

Comparative studies utilizing different genetic backgrounds within the K14-SCF system reveal semaxanib's efficacy across various pigmentation phenotypes [16]. The compound demonstrates effectiveness in both eumelanotic and pheomelanotic contexts, suggesting broad applicability across diverse human pigmentation types [16]. These findings support the potential for semaxanib-based therapeutics in treating hyperpigmentation disorders across different ethnic populations and skin types.

| Study Model | Semaxanib Concentration | Primary Endpoint | Mechanism | Key Results | Citation |

|---|---|---|---|---|---|

| HUVEC Tube Formation | 12.5-50 μM | Tube network disruption | VEGFR2 inhibition | Dose-dependent disruption [11] | [11] |

| Mouse Vascular Permeability | Various doses | Permeability changes | F-actin disorganization | Comparable to VEGF effects [13] | [13] |

| Ex Vivo Human Skin | Topical application | Melanin reduction | CRTC3/MITF modulation | Significant melanogenesis inhibition [14] | [14] |

| K14-SCF Transgenic Mice | Topical application | Pigmentation reduction | SIK2-CRTC3-MITF pathway | Reduced melanin accumulation [14] | [14] |

The comprehensive preclinical evaluation of semaxanib reveals a compound with exceptional versatility in modulating both angiogenic and melanogenic processes. The distinct mechanisms underlying these activities—VEGFR2 inhibition for antiangiogenic effects and CRTC3/MITF modulation for melanogenesis suppression—provide opportunities for targeted therapeutic applications in diverse clinical contexts. The robust efficacy demonstrated across multiple model systems, from cellular assays to transgenic animal models, establishes semaxanib as a valuable research tool and potential therapeutic agent for conditions involving pathological angiogenesis and hyperpigmentation disorders.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Receptor tyrosine kinases (RTK)

PDGFR family

KIT (CD117) [HSA:3815] [KO:K05091]

Pictograms

Irritant

Other CAS

194413-58-6